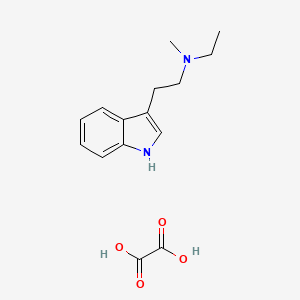

N-methyl-N-Ethyltryptamine (oxalate)

Beschreibung

Contextualization within the Tryptamine (B22526) Class of Compounds

Tryptamines are a broad class of indolealkylamines derived from the decarboxylation of the amino acid tryptophan. nih.gov They share a core structure composed of a bicyclic indole (B1671886) heterocycle attached to an amino group via an ethyl side chain. psychonautwiki.org This fundamental structure is the backbone for numerous biologically significant molecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin. zamnesia.co.uk

The tryptamine class includes both naturally occurring compounds found in plants, animals, and fungi, and a vast number of synthetic derivatives. nih.govfrontiersin.org Well-known examples include N,N-dimethyltryptamine (DMT), found in many plant species, and psilocin (4-HO-DMT), the active metabolite of psilocybin, which is found in certain mushrooms. nih.govwikipedia.org

N-methyl-N-Ethyltryptamine is classified as a substituted tryptamine. wikipedia.org Its structure is closely related to DMT, but instead of two methyl groups attached to the terminal nitrogen of the side chain, MET possesses one methyl group and one ethyl group. psychonautwiki.org This specific N-alkylation pattern distinguishes it from other N,N-dialkylated tryptamines such as N,N-diethyltryptamine (DET) and N,N-dipropyltryptamine (DPT). wikipedia.orgresearchgate.net

Table 1: Comparison of Select Tryptamine Compounds

| Compound Name | Chemical Formula | Common Abbreviation | Key Structural Feature |

|---|---|---|---|

| Tryptamine | C₁₀H₁₂N₂ | - | Unsubstituted indolethylamine backbone |

| N,N-Dimethyltryptamine | C₁₂H₁₆N₂ | DMT | Two methyl groups on the terminal nitrogen |

| N,N-Diethyltryptamine | C₁₄H₂₀N₂ | DET | Two ethyl groups on the terminal nitrogen |

| N-methyl-N-Ethyltryptamine | C₁₃H₁₈N₂ | MET | One methyl and one ethyl group on the terminal nitrogen |

Research Significance of N-methyl-N-Ethyltryptamine (oxalate)

The primary research significance of N-methyl-N-Ethyltryptamine lies in the field of pharmacology and medicinal chemistry, particularly in structure-activity relationship (SAR) studies. nih.gov By systematically altering the alkyl substituents on the nitrogen atom of the tryptamine backbone and evaluating the resulting pharmacological activity, scientists can better understand the chemical determinants of molecular interactions with various receptors. nih.gov

The oxalate (B1200264) form is particularly useful in a research context because it provides the compound as a stable, well-defined salt, which is essential for accurate quantification and preparation of standardized solutions for in vitro and in vivo experiments.

Table 2: Receptor Binding Profile Information for Select Tryptamines

| Compound | Primary Receptor Target | Known Pharmacological Action |

|---|---|---|

| N,N-Dimethyltryptamine (DMT) | 5-HT₂A | Serotonin Receptor Agonist |

| N-methyl-N-Ethyltryptamine (MET) | 5-HT₂A, 5-HT₂C | Partial Serotonin Receptor Agonist |

This table provides a simplified overview. Receptor interactions are complex and involve multiple receptor subtypes.

Evolution of Academic Interest in Substituted Tryptamines

Academic interest in substituted tryptamines began to flourish in the mid-20th century, following the discovery of the profound psychoactive effects of lysergic acid diethylamide (LSD). This catalyzed a broader investigation into structurally related indole-containing compounds. frontiersin.orgnih.gov Early research focused on naturally occurring tryptamines like DMT, which was first synthesized in 1931. wikipedia.orgnih.gov

The field was significantly advanced by the work of chemists such as Alexander Shulgin, who synthesized and documented the properties of a wide array of substituted tryptamines. ncats.io This systematic exploration provided a rich library of compounds for pharmacological study, revealing how modifications to the tryptamine core structure could dramatically alter their effects. nih.gov

In recent years, a resurgence in psychedelic research, often termed a "renaissance," has renewed academic focus on tryptamines for their potential therapeutic applications in treating conditions like depression, anxiety, and PTSD. nih.gov While much of this contemporary research centers on psilocybin and DMT, the broader class of substituted tryptamines, including less-common compounds like MET, remains significant. researchgate.net They serve as valuable chemical tools for probing the function of the serotonergic system and for understanding the nuanced structural requirements for receptor activation, which may inform the development of future therapeutics with more selective pharmacological profiles. nih.gov

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N-ethyl-2-(1H-indol-3-yl)-N-methylethanamine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2.C2H2O4/c1-3-15(2)9-8-11-10-14-13-7-5-4-6-12(11)13;3-1(4)2(5)6/h4-7,10,14H,3,8-9H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRFTPXVLIKYML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CCC1=CNC2=CC=CC=C21.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Tryptamines

Established Synthetic Pathways for N-alkylated Tryptamines

The creation of N-alkylated tryptamines involves foundational routes to the tryptamine (B22526) skeleton followed by specific alkylation steps.

Several classical methods are employed for the synthesis of the indole-3-ethanamine backbone. A widely utilized and versatile route is the Speeter-Anthony tryptamine synthesis . mdma.chnih.gov This method begins with the reaction of an indole (B1671886) (which can be substituted or unsubstituted) with oxalyl chloride. This forms an indole-3-glyoxylyl chloride intermediate. Subsequent reaction with a desired amine (such as dimethylamine, diethylamine, or in the case of MET, ethylamine (B1201723) followed by methylation or a related strategy) yields an amide intermediate. The final step involves the reduction of this amide, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to produce the target N,N-disubstituted tryptamine. mdma.chnih.govshulginresearch.netpsu.edu The Speeter-Anthony synthesis is valued for its broad applicability and good yields. mdma.ch

Another significant approach is the Fischer indole synthesis , which is a foundational method for creating the indole ring system itself. sciencemadness.orgpharmaguideline.com This reaction involves treating an arylhydrazine with an aldehyde or ketone under acidic conditions. pharmaguideline.comresearchgate.net To produce a tryptamine, a suitable carbonyl component, such as a protected form of 4-aminobutanal, is required. sciencemadness.orgresearchgate.net While versatile, this method can be complex due to the need for specific precursors and potential difficulties in subsequent decarboxylation steps if starting from tryptophan-like precursors. sciencemadness.org

Other routes include the Reissert synthesis and the Leimgruber-Batcho indole synthesis , which provide alternative pathways to the indole nucleus that can then be further modified to produce tryptamines. pharmaguideline.com Additionally, tryptamine itself can be synthesized via the decarboxylation of the amino acid tryptophan. wikipedia.orgerowid.org

The synthesis of asymmetrically substituted tryptamines like N-methyl-N-ethyltryptamine (MET) requires a controlled, stepwise approach to N-alkylation to avoid the formation of undesired symmetrically substituted byproducts (N,N-dimethyltryptamine and N,N-diethyltryptamine).

One common strategy is sequential alkylation . This process begins with the primary amine, tryptamine. It can be first N-methylated to form N-methyltryptamine (NMT) as an intermediate, which is then subsequently N-ethylated. Conversely, tryptamine can be ethylated to N-ethyltryptamine (NET) and then methylated. These alkylation reactions are typically carried out using alkyl halides (e.g., methyl iodide, ethyl iodide) in the presence of a base to neutralize the acid formed during the reaction. nih.gov

A more modern and often higher-yielding method is reductive amination . nih.govresearchgate.net This can be performed in a stepwise manner. For example, tryptamine can be reacted with one equivalent of acetaldehyde (B116499) in the presence of a reducing agent (like sodium cyanoborohydride or sodium triacetoxyborohydride) to form N-ethyltryptamine. reddit.com After purification, the resulting secondary amine (NET) can then be subjected to a second reductive amination using formaldehyde (B43269) to introduce the methyl group, yielding MET. nih.govresearchgate.net Controlling the stoichiometry of the reagents is crucial to achieve selective mono-alkylation at each step. reddit.com

Once the freebase of N-methyl-N-ethyltryptamine is synthesized and purified, it is often converted to a salt to improve its stability and handling characteristics. The oxalate (B1200264) salt is formed by reacting the freebase, typically dissolved in a non-polar solvent, with a solution of oxalic acid. The resulting N-methyl-N-ethyltryptamine oxalate precipitates from the solution and can be collected by filtration.

| Precursor/Intermediate | Role in Synthesis | Common Synthetic Routes |

| Indole | The foundational heterocyclic ring system for most tryptamine syntheses. | Fischer Indole Synthesis, Reissert Synthesis, Leimgruber-Batcho Synthesis. pharmaguideline.com |

| Tryptophan | An amino acid that serves as a direct precursor to tryptamine via decarboxylation. erowid.org | Decarboxylation using heat, often with a catalyst. erowid.org |

| Indole-3-glyoxylyl chloride | A key intermediate in the Speeter-Anthony synthesis. mdma.ch | Formed by reacting indole with oxalyl chloride. mdma.ch |

| N-Alkyl-indole-3-glyoxylamide | The amide intermediate formed in the Speeter-Anthony pathway before the final reduction step. nih.gov | Reaction of indole-3-glyoxylyl chloride with a primary or secondary amine. nih.gov |

| 4-Aminobutanal (or protected equivalents) | The carbonyl component required for Fischer indole synthesis to directly form the tryptamine side chain. sciencemadness.org | Often derived from precursors like 4-chlorobutanal (B1267710) or tetrahydrofuran (B95107) (THF). sciencemadness.orgresearchgate.net |

| N-Methyltryptamine (NMT) / N-Ethyltryptamine (NET) | Intermediates in the stepwise synthesis of asymmetrically substituted tryptamines like MET. | Formed by mono-alkylation or reductive amination of tryptamine. reddit.com |

Strategies for Tryptamine Analog Synthesis

The chemical framework of tryptamine allows for extensive modification at two primary locations: the nitrogen atom of the ethylamine side chain and the indole ring itself. wikipedia.org

The nitrogen atom of the tryptamine side chain can be substituted with a wide variety of alkyl groups. The synthesis of N,N-dialkylated tryptamines is a core aspect of creating diverse analogs.

Symmetrical Dialkylation: Compounds like N,N-dimethyltryptamine (DMT) or N,N-diethyltryptamine (DET) can be synthesized in a single step from tryptamine. Reductive amination using an excess of the corresponding aldehyde (formaldehyde for DMT, acetaldehyde for DET) and a reducing agent is a common and efficient method. nih.govresearchgate.net

Asymmetrical Dialkylation: As described for MET, synthesizing tryptamines with two different alkyl groups requires a more controlled, stepwise approach. This can involve sequential reductive aminations or the reduction of an appropriate N-acyltryptamine intermediate. reddit.com For instance, acylating tryptamine with acetyl chloride to form N-acetyltryptamine, followed by reduction, yields N-ethyltryptamine, which can then be further alkylated.

Introducing substituents onto the indole ring creates another major class of tryptamine analogs. These modifications significantly alter the chemical properties of the molecule. The synthesis of these compounds typically begins with an already substituted indole precursor.

4-Hydroxy and 4-Acetoxy Derivatives: The synthesis of 4-hydroxy tryptamines often starts with 4-benzyloxyindole. researchgate.net The Speeter-Anthony synthesis can be applied to this precursor to build the dialkylated side chain. researchgate.net The final step involves the removal of the benzyl (B1604629) protecting group, usually via catalytic hydrogenation, to reveal the 4-hydroxy functionality. researchgate.net The 4-hydroxy group can then be readily converted to a 4-acetoxy group by reaction with acetic anhydride. 4-acetoxy derivatives are often considered prodrugs to their 4-hydroxy counterparts. acs.orgnih.gov

5-Methoxy Derivatives: The synthesis of 5-methoxy tryptamines, such as 5-MeO-DMT, follows similar pathways but begins with 5-methoxyindole (B15748) as the starting material. shulginresearch.netgoogle.com The Speeter-Anthony synthesis is frequently employed, reacting 5-methoxyindole with oxalyl chloride, followed by an amine, and then reduction with LiAlH₄ to yield the desired 5-methoxy-N,N-dialkyltryptamine. shulginresearch.netmanchester.ac.uk

Pharmacological Mechanisms of Action in Preclinical Models

Receptor Agonism and Partial Agonism

MET's activity is largely defined by its ability to bind to and activate various neurotransmitter receptors. As with many tryptamines, its most significant interactions are with serotonin (B10506) (5-hydroxytryptamine, or 5-HT) receptor subtypes, where it acts as an agonist or partial agonist.

The primary mechanism of action for MET involves its function as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors. wikipedia.org The 5-HT2A receptor, in particular, is the principal target for classic psychedelic tryptamines and is believed to mediate their characteristic effects. researchgate.netnih.govugent.be MET's engagement with this receptor is consistent with its classification within this substance class. wikipedia.org

In addition to its activity at 5-HT2A and 5-HT2C receptors, MET demonstrates very weak agonism at the 5-HT1A and 5-HT2B receptor subtypes. wikipedia.org While the affinity may be low, interactions with the 5-HT1A receptor are noteworthy, as activation of this receptor by other tryptamines has been shown to potentially buffer or modulate the effects mediated by 5-HT2A activation. wisc.edu

While specific binding affinity (Kᵢ) and functional potency (EC₅₀) values for N-methyl-N-ethyltryptamine are not extensively documented in publicly available literature, data from its close structural analog, 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET), provides insight into the potential receptor interaction profile. Radioligand binding assays performed as part of the National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP) have characterized the affinities of numerous tryptamines, including 4-HO-MET, at a range of serotonin receptor subtypes. nih.govacs.org

| Receptor Subtype | Binding Affinity (Kᵢ, nM) for 4-HO-MET |

|---|---|

| 5-HT1A | 150 |

| 5-HT1B | 1,800 |

| 5-HT1D | 310 |

| 5-HT1E | 400 |

| 5-HT2A | 49 |

| 5-HT2B | 110 |

| 5-HT2C | 1,100 |

| 5-HT5A | 1,500 |

| 5-HT6 | 78 |

| 5-HT7 | 230 |

Table 1: Serotonin Receptor Binding Profile of 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET). Data represents the inhibition constant (Kᵢ) in nanomolars (nM). Lower values indicate higher binding affinity. Data sourced from studies conducted by the NIMH PDSP. nih.govacs.org

Beyond the serotonergic system, preclinical research on tryptamines suggests potential interactions with several other key neurotransmitter systems. However, specific data for N-methyl-N-ethyltryptamine in these areas remains limited. The activity of structurally similar compounds, particularly N,N-dimethyltryptamine (DMT), is often used to infer potential targets for MET.

Glutamate (B1630785): The glutamatergic system, particularly metabotropic glutamate receptors (mGluRs), may play a modulatory role in the effects of serotonergic hallucinogens. nih.gov Specifically, activation of group II mGluRs (mGluR2/3) has been shown to attenuate some behavioral effects of tryptamines in animal models, suggesting a complex interplay between the serotonin and glutamate systems. nih.gov

Dopamine (B1211576): Comprehensive screening of tryptamine (B22526) analogs has revealed that some possess affinity for dopamine receptor subtypes, although typically at lower levels than for serotonin receptors. nih.govnih.gov The interaction between dopamine D1 receptors and glutamatergic NMDA receptors is crucial for synaptic development and plasticity, indicating another potential avenue for indirect modulation by tryptamines. nih.gov

Acetylcholine (B1216132): The interaction of MET with the cholinergic system, including muscarinic and nicotinic acetylcholine receptors, is not well-characterized in existing literature.

Trace Amine-Associated Receptor 1 (TAAR1): As a tryptamine, MET belongs to the class of trace amines. TAAR1 is a receptor that binds endogenous trace amines and is known to modulate monoaminergic systems, including dopamine and serotonin. researchgate.netnih.gov While it is a plausible target for MET, specific binding and functional data are not currently available.

| Receptor/Target | Binding Affinity (Kᵢ, nM) for 4-HO-MET |

|---|---|

| Alpha-2A | 1,500 |

| Alpha-2B | >10,000 |

| Alpha-2C | 1,800 |

| Dopamine D1 | >10,000 |

| Dopamine D2 | >10,000 |

| Dopamine D3 | >10,000 |

| Histamine (B1213489) H1 | 3,700 |

| Sigma-1 | >10,000 |

Table 2: Non-Serotonergic Receptor Binding Profile of 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET). Data represents the inhibition constant (Kᵢ) in nanomolars (nM). Lower values indicate higher binding affinity. Data sourced from studies conducted by the NIMH PDSP. nih.govacs.org

Monoamine Transporter Interactions

In addition to direct receptor binding, MET's pharmacological profile includes interactions with monoamine transporters, which are responsible for the reuptake of serotonin, dopamine, and norepinephrine (B1679862) from the synaptic cleft.

Preclinical characterization indicates that MET acts as a serotonin releasing agent, albeit with lower potency compared to other classical releasing agents. wikipedia.org This mechanism implies that MET interacts with the serotonin transporter (SERT), likely functioning as a substrate that is transported into the presynaptic neuron, leading to a reversal of the transporter's function and subsequent release of serotonin into the synapse. nih.gov This action distinguishes it from compounds that merely block reuptake. Data on the close analog 4-HO-MET shows a binding affinity (Kᵢ) of 1,200 nM at SERT. nih.gov

The direct interaction of MET with the dopamine transporter (DAT) has not been extensively studied. However, broad pharmacological screenings of related tryptamine compounds have generally shown low affinity for DAT. nih.govacs.orgnih.gov For example, 4-HO-MET displays a binding affinity (Kᵢ) greater than 10,000 nM for DAT, indicating a very weak interaction. nih.gov

Similar to DAT, specific preclinical data on the interaction between MET and the norepinephrine transporter (NET) is scarce. Screening of analogous tryptamines suggests that affinity for NET is generally low. nih.gov The binding affinity of 4-HO-MET for NET is reported to be greater than 10,000 nM, suggesting this is not a primary target for this class of compounds. nih.gov

Enzymatic Interactions and Metabolic Pathways

The biotransformation of tryptamines is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. Metabolism primarily occurs in the liver, involving several key enzyme systems.

Monoamine Oxidase (MAO) Inhibition

The primary route for the metabolic breakdown of many monoamine neurotransmitters and tryptamines is through oxidative deamination catalyzed by monoamine oxidase (MAO). nih.govpsychonautwiki.org MAO exists in two isoforms, MAO-A and MAO-B. psychonautwiki.org MAO-A is chiefly responsible for the metabolism of serotonin and other tryptamines. nih.govnih.gov

In preclinical models, tryptamines like DMT are rapidly metabolized by MAO-A, primarily leading to the formation of indole-3-acetic acid (IAA). nih.govresearchgate.net This rapid metabolism is the reason why many simple tryptamines are not orally active unless co-administered with an MAO inhibitor (MAOI). nih.gov By inhibiting MAO-A, the breakdown of the tryptamine is prevented, significantly increasing its bioavailability and duration of action. nih.gov While direct studies on N-methyl-N-ethyltryptamine are not available, it is highly probable that as a substituted tryptamine, it also serves as a substrate for MAO-A and undergoes a similar metabolic fate.

Other Enzyme Systems Involved in Tryptamine Biotransformation

Beyond the primary MAO pathway, other enzyme systems contribute to the biotransformation of tryptamines. The cytochrome P450 (CYP) family of enzymes plays a significant role in the metabolism of various xenobiotics, including some tryptamines.

Cytochrome P450 (CYP) System : In vitro studies using human liver microsomes have demonstrated that CYP enzymes are involved in the metabolism of DMT. tandfonline.comtandfonline.com Specifically, CYP2D6 has been identified as the primary CYP isoform responsible for metabolizing DMT, with minor contributions from CYP2C19. nih.govresearchgate.net The metabolic processes mediated by these enzymes can include N-demethylation, forming N-methyltryptamine (NMT), and hydroxylation of the indole (B1671886) ring. researchgate.net For instance, investigations into DMT metabolism revealed the formation of mono-, di-, and tri-oxygenated metabolites, likely due to hydroxylation on the indole core, a process mediated by CYP2D6. tandfonline.comtandfonline.com Given the structural similarity, it is plausible that N-methyl-N-ethyltryptamine is also a substrate for CYP enzymes, potentially undergoing N-deethylation, N-demethylation, and hydroxylation.

Indolethylamine N-methyltransferase (INMT) : This enzyme is involved in the biosynthesis of N-methylated tryptamines. researchgate.netresearchgate.net INMT catalyzes the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the nitrogen atom of the ethylamine (B1201723) side chain of tryptamine or N-methyltryptamine. researchgate.netfrontiersin.org This enzymatic action is responsible for the endogenous production of NMT and DMT in various tissues, including the brain and lungs. researchgate.netfrontiersin.org While this is a biosynthetic rather than a catabolic pathway, it highlights the role of specific enzymes in the modification of the tryptamine structure.

Table 1: Key Enzymes in Tryptamine Metabolism (Based on DMT data)

| Enzyme Family | Specific Enzyme(s) | Primary Metabolic Action on DMT | Resulting Metabolites |

|---|---|---|---|

| Monoamine Oxidase | MAO-A | Oxidative deamination | Indole-3-acetic acid (IAA) |

| Cytochrome P450 | CYP2D6, CYP2C19 | N-demethylation, Hydroxylation | N-methyltryptamine (NMT), Hydroxylated DMT |

| Transferases | INMT | N-methylation (Biosynthesis) | N-methyltryptamine (NMT), N,N-dimethyltryptamine (DMT) |

Intracellular Signal Transduction Pathways Mediated by Tryptamines

The pharmacological effects of tryptamines are primarily mediated through their interaction with various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors. wikipedia.org

Receptor Binding Profiling of N Methyl N Ethyltryptamine and Analogs

Radioligand Binding Assays in Transfected Cell Systems

A foundational technique for characterizing the receptor binding profile of a compound is the radioligand binding assay. giffordbioscience.comlabome.com This robust method is considered a gold standard for quantifying the affinity of a ligand for its target receptor. giffordbioscience.com The process involves using cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells, which have been genetically modified (transfected) to express a specific human receptor subtype, for instance, the 5-HT₂A receptor. revvity.comnih.gov

These receptor-expressing cell membranes are incubated with a radiolabeled ligand (a molecule with a radioactive isotope attached) known to bind specifically to the target receptor. labome.comspringernature.com In a competitive binding assay, various concentrations of the unlabeled test compound, such as an analog of MET, are added to the mixture. giffordbioscience.com The test compound competes with the radioligand to bind to the receptors. giffordbioscience.com After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by filtration. giffordbioscience.com The amount of radioactivity trapped on the filters is measured, allowing researchers to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value). giffordbioscience.com This value is then used to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound for the receptor. giffordbioscience.com

Determination of Binding Affinities (Ki) and Efficacy at Serotonin (B10506) Receptor Subtypes

Through radioligand binding assays, researchers have determined the binding affinities (Ki values) for MET analogs at a wide array of human serotonin receptor subtypes. The Ki value is inversely proportional to binding affinity, meaning a lower Ki value indicates a stronger binding to the receptor. psychedelicreview.com

Recent comprehensive screening of tryptamines has provided detailed binding data for 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET), the 4-hydroxylated analog of MET. nih.govacs.org This compound demonstrates broad activity across the serotonin receptor family, with notable affinity for multiple subtypes. nih.gov For instance, 4-HO-MET binds with high affinity to the 5-HT₂A receptor, which is considered the primary target for classic psychedelic compounds. psilosybiini.infowikipedia.org It also shows significant affinity for other subtypes including 5-HT₁A, 5-HT₁D, 5-HT₂B, and 5-HT₂C. nih.govpsilosybiini.info

Beyond simple binding affinity, the functional activity, or efficacy, of a compound at the receptor is a critical parameter. Efficacy describes the ability of a ligand to activate the receptor upon binding. Research indicates that MET itself acts as a partial agonist at 5-HT₂A and 5-HT₂C receptors, while exhibiting very weak agonist activity at 5-HT₁A and 5-HT₂B receptors. wikipedia.org Similarly, studies of 4-HO-MET confirm it acts as a partial or full agonist at 5-HT₂A receptors. psilosybiini.infonih.gov This agonist activity, particularly at the 5-HT₂A receptor, is believed to mediate the characteristic psychoactive effects of serotonergic tryptamines. wikipedia.orgpsychonautwiki.org

Binding Affinities (Ki, nM) of 4-HO-MET and Comparative Tryptamines at Human Serotonin (5-HT) Receptors

Data sourced from Glatfelter et al. (2023) and Rickli et al. (2016). Lower Ki values indicate higher binding affinity. nih.govpsilosybiini.info

Comparative Analysis of Binding Profiles Across Tryptamine (B22526) Derivatives

The binding profile of MET and its analogs can be better understood by comparing them to other classic and novel tryptamine derivatives. Structure-activity relationship (SAR) studies reveal how small changes to the chemical structure influence receptor affinity. nih.gov

Generally, tryptamines exhibit broad affinity across multiple serotonin receptors rather than being selective for a single subtype. nih.govnih.gov When comparing N,N-dialkyl tryptamines, the nature of the alkyl groups (e.g., methyl, ethyl, propyl) influences the binding profile. nih.govacs.org For instance, the binding profile of 4-HO-MET is closely related to that of psilocin (4-HO-DMT) and 4-HO-DET. nih.gov While all show high affinity for the 5-HT₂A receptor, psilocin generally displays the highest affinity (lowest Ki value) among the three for most of the tested serotonin receptors. nih.gov

Another key structural feature is the substitution at the 4-position of the indole (B1671886) ring. Studies consistently show that 4-hydroxy analogs (like 4-HO-MET) have a higher affinity for 5-HT receptors compared to their 4-acetoxy counterparts (like 4-AcO-MET). nih.govresearchgate.net The acetoxy compounds may function as prodrugs that are metabolized into the more active 4-hydroxy form. nih.gov The substitution pattern on the terminal amine also impacts interactions with non-serotonergic targets, such as dopamine (B1211576) receptors, histamine (B1213489) receptors, and the serotonin transporter (SERT), leading to differential pharmacological effects among the various tryptamine analogs. nih.govacs.orgpsilosybiini.info

Computational Predictions of Ligand Binding Modes and Interactions

To complement experimental data from binding assays, computational methods such as molecular docking and molecular dynamics simulations are employed to predict how a ligand interacts with its receptor on an atomic level. herbmedpharmacol.comceon.rs These in-silico techniques use 3D models of the target receptor, which are often based on homology modeling or, more recently, cryo-electron microscopy structures. rsc.orgescholarship.org

Molecular docking studies predict the preferred orientation of a ligand, such as a tryptamine derivative, when it binds to the receptor's active site to form a stable complex. herbmedpharmacol.comnih.gov The simulation calculates a binding energy or docking score, which helps to estimate the binding affinity. nih.gov These models can identify key amino acid residues within the receptor that form crucial interactions—such as hydrogen bonds or π-π stacking interactions—with the ligand. nih.govresearchgate.net For tryptamines binding to serotonin receptors, a common interaction involves a salt bridge between the protonated amine of the tryptamine side chain and a conserved aspartate residue (Asp-106) in the receptor. nih.gov The indole ring of the tryptamine typically settles into a hydrophobic/aromatic pocket within the receptor. nih.gov

By comparing the docking poses and interactions of different tryptamine analogs, researchers can rationalize the differences in binding affinity and efficacy observed in experimental assays. herbmedpharmacol.com These computational approaches are valuable tools for understanding structure-activity relationships and for the rational design of new compounds with specific receptor-binding profiles. ceon.rs

Metabolism and Biotransformation of N Methyl N Ethyltryptamine

Identification of Phase I Metabolic Reactions

Phase I metabolism introduces or exposes functional groups on the parent molecule. For MET, this primarily involves enzymatic processes that modify its alkyl side chain and indole (B1671886) ring structure.

N-dealkylation, the removal of an alkyl group from an amine, is a significant metabolic pathway for many xenobiotics nih.govresearchgate.net. In the case of MET, this involves the cleavage of either the methyl or the ethyl group from the tertiary amine.

N-demethylation : This reaction removes the methyl group, leading to the formation of the secondary amine metabolite, N-ethyltryptamine (NET) wikipedia.org. This process is analogous to the N-demethylation of N,N-dimethyltryptamine (DMT) to N-methyltryptamine (NMT) nih.govnih.gov.

N-deethylation : This pathway involves the removal of the ethyl group, resulting in the formation of N-methyltryptamine (NMT) wikipedia.org. Studies on the related compound 4-HO-MET have identified both deethylation and demethylation as biotransformation steps nih.gov.

These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes nih.govnih.gov.

Hydroxylation introduces a hydroxyl (-OH) group onto the MET molecule, significantly increasing its polarity. The electron-rich indole nucleus of the tryptamine (B22526) structure is a common site for this modification nih.gov.

In vitro studies with similar tryptamines have consistently shown that hydroxylation is a predominant biotransformation step nih.gov. For instance, the metabolism of DMT can yield 6-hydroxy-DMT nih.gov. Similarly, studies on EPT and 4-HO-MET confirm that mono- or dihydroxylation of the indole ring is a major metabolic route nih.govresearchgate.net. Therefore, it is anticipated that MET undergoes hydroxylation, likely at various positions on the indole ring, to form metabolites such as 6-hydroxy-N-methyl-N-ethyltryptamine. This reaction is also mediated by CYP enzymes, with CYP2D6 being identified as a key enzyme in the metabolism of DMT and other psychoactive tryptamines uantwerpen.be.

Beyond simple hydroxylation, MET is susceptible to further oxidative processes.

N-Oxidation : The tertiary amine nitrogen in MET can be oxidized to form N-methyl-N-ethyltryptamine N-oxide. N-oxide formation is a known metabolic pathway for other tryptamines like DMT and has been observed in studies using microbial models like Cunninghamella elegans, which often mimic mammalian metabolism nih.govnih.gov.

Oxidative Deamination : This process, primarily catalyzed by monoamine oxidase (MAO) enzymes, involves the removal of the amino group following oxidation nih.govnih.gov. This pathway would lead to the formation of an unstable aldehyde intermediate, which is then further oxidized to an indoleacetic acid derivative nih.gov. Oxidative deamination has been observed in the metabolism of 4-HO-MET nih.gov.

O-demethylation is a crucial metabolic pathway for tryptamines that contain a methoxy (B1213986) (-OCH₃) group on the indole ring, such as 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) or 5-methoxy-N-ethyl-N-propyltryptamine (5-MeO-EPT) nih.govresearchgate.net. In these compounds, enzymes cleave the methyl group from the oxygen atom, resulting in a hydroxylated metabolite nih.gov. However, N-methyl-N-Ethyltryptamine (MET) itself does not possess a methoxy substituent; therefore, O-demethylation is not a direct metabolic pathway for this specific compound. This reaction is relevant only to its methoxylated analogues wikipedia.org.

Characterization of Phase II Metabolic Reactions

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to form highly water-soluble compounds that are easily excreted.

Glucuronidation is a common Phase II pathway where the enzyme uridine diphosphate-glucuronosyltransferase (UGT) attaches glucuronic acid to a substrate nih.govhyphadiscovery.com.

For tryptamines, glucuronidation typically occurs at a hydroxyl group introduced during Phase I metabolism mdpi.com. Therefore, hydroxylated metabolites of MET are expected to undergo conjugation with glucuronic acid to form O-glucuronides mdpi.com. This has been observed in vivo for 4-HO-MET, where glucuronides of the parent compound and its metabolites were detected nih.govresearchgate.net.

Additionally, molecules with a tertiary amine group, like MET, can undergo N+-glucuronidation, where the glucuronic acid moiety is directly attached to the nitrogen atom, forming a quaternary ammonium-linked glucuronide nih.gov. This is a common metabolic pathway in humans for drugs containing a tertiary amine nih.gov. UGT enzymes, particularly UGT1A4 and UGT2B10, are known to be involved in N-glucuronidation helsinki.fi.

Data Tables

Table 1: Predicted Phase I Metabolites of N-methyl-N-Ethyltryptamine

| Metabolite | Metabolic Pathway | Description |

|---|---|---|

| N-ethyltryptamine (NET) | N-Demethylation | Removal of the methyl group from the tertiary amine nih.govnih.gov. |

| N-methyltryptamine (NMT) | N-Deethylation | Removal of the ethyl group from the tertiary amine wikipedia.orgnih.gov. |

| Hydroxy-N-methyl-N-ethyltryptamine | Indole Ring Hydroxylation | Addition of a hydroxyl group to the indole ring, e.g., at the 6-position nih.govnih.gov. |

| N-methyl-N-ethyltryptamine N-oxide | N-Oxidation | Oxidation of the tertiary amine nitrogen atom nih.govnih.gov. |

Table 2: Predicted Phase II Metabolites of N-methyl-N-Ethyltryptamine

| Metabolite | Metabolic Pathway | Description |

|---|---|---|

| Hydroxy-MET-O-glucuronide | Glucuronidation | Conjugation of a hydroxylated Phase I metabolite with glucuronic acid nih.govmdpi.com. |

N-Acetylation

N-Acetylation is a significant Phase II metabolic pathway for various compounds, including some tryptamines. This process involves the transfer of an acetyl group, typically from acetyl-CoA, to an amine. The reaction is catalyzed by N-acetyltransferase (NAT) enzymes, of which there are two main types in humans, NAT1 and NAT2. Genetic variations in these enzymes can lead to differences in how individuals metabolize certain drugs. youtube.com For instance, N-acetylation has been identified as a metabolic route for α-Methyltryptamine (α-MT), resulting in the formation of N-acetyl-α-MT, which is suggested as a biomarker for α-MT use. mdpi.com While direct evidence for the N-acetylation of N-methyl-N-Ethyltryptamine is not extensively documented, the metabolism of structurally similar tryptamines suggests it is a plausible pathway.

Sulfation

Sulfation is another crucial Phase II conjugation reaction where a sulfonate group is added to a substrate, a reaction catalyzed by sulfotransferase (SULT) enzymes. This process generally increases the water solubility of compounds, facilitating their excretion. nih.gov While sulfation typically leads to detoxification, it can sometimes result in bioactivation. nih.gov In the context of tryptamines, sulfation has been observed for various analogues. For example, studies on N-Ethyl-N-propyltryptamine (EPT) using human liver S9 fractions revealed the formation of a hydroxy sulfate metabolite. nih.gov Similarly, the metabolism of 4-acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT) involves O-sulfation. researchgate.net Fungal biotransformation methods have also proven effective in producing sulfated metabolites of drugs, demonstrating N-sulfation for compounds like metoclopramide. hyphadiscovery.com Given these precedents, it is conceivable that N-methyl-N-Ethyltryptamine or its hydroxylated metabolites could undergo sulfation in vivo.

Methylation

Methylation involves the addition of a methyl group to a substrate, a process often mediated by methyltransferase enzymes using S-adenosyl-L-methionine (SAM) as the methyl donor. researchgate.netresearchgate.net In the biosynthesis of endogenous tryptamines like N,N-dimethyltryptamine (DMT), the enzyme Indolethylamine-N-methyltransferase (INMT) plays a key role. researchgate.netresearchgate.netnih.govnih.gov INMT catalyzes the two-step methylation of tryptamine, first to N-methyltryptamine (NMT) and then to DMT. researchgate.netnih.govnih.gov N-methyl-N-Ethyltryptamine itself is a methylated tryptamine. Further methylation is a possible, though less commonly reported, metabolic step. The enzymes involved in tryptamine metabolism demonstrate a degree of substrate promiscuity, indicating that various alkylated tryptamines can be potential substrates for these enzymes. researchgate.net

Preclinical In Vitro and In Vivo Models for Metabolic Profiling

To investigate the metabolic pathways of novel compounds like N-methyl-N-Ethyltryptamine, various preclinical models are employed. These models help in identifying potential metabolites and the enzymes responsible for their formation.

Pooled Human Liver Microsomes (pHLMs) and S9 Fractions

Pooled human liver microsomes (pHLMs) and S9 fractions are widely used in vitro tools for studying drug metabolism. researchgate.netnih.gov Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) enzymes. tandfonline.comnih.govnih.gov The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and Phase II metabolic reactions. nih.gov

Studies on tryptamines structurally related to MET using these systems have identified several common metabolic pathways. For N,N-dimethyltryptamine (DMT), incubation with pHLMs and recombinant CYP enzymes revealed that CYP2D6 is a key enzyme in its metabolism, leading to oxygenated metabolites through hydroxylation on the indole core. tandfonline.comnih.govtandfonline.com For other tryptamines like EPT and 5-MeO-MiPT, pHLM incubations have shown metabolites formed through N-dealkylation, hydroxylation (both on the alkyl groups and the indole ring), and O-demethylation. researchgate.netnih.gov

| Tryptamine Analogue | Preclinical Model | Major Metabolic Pathways Observed | Reference |

| N,N-dimethyltryptamine (DMT) | pHLM, recombinant CYPs | Indole hydroxylation (CYP2D6-mediated) | tandfonline.comnih.gov |

| N-Ethyl-N-propyltryptamine (EPT) | pHLM, pS9 | Hydroxylation, N-dealkylation, Carbonylation, Sulfation | nih.govnih.gov |

| 4-Hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) | pHLM | Predominantly Phase I biotransformations | researchgate.net |

| 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT) | pHLM | Demethylation, Hydroxylation | researchgate.net |

Differentiated HepaRG Cells

HepaRG cells are a human hepatoma cell line capable of differentiating into hepatocyte-like cells that express a broad range of drug-metabolizing enzymes and transporters at levels comparable to primary human hepatocytes. doi.orgmerckmillipore.comtaylorandfrancis.comresearchgate.net This makes them a valuable and reproducible in vitro model for studying the metabolism of xenobiotics over longer periods than is possible with pHLMs or S9 fractions. doi.orgmerckmillipore.com Differentiated HepaRG cells maintain stable expression of key enzymes like CYP3A4, and they are competent in performing both Phase I and Phase II metabolic reactions. doi.orgtaylorandfrancis.com Although specific studies detailing the metabolism of N-methyl-N-Ethyltryptamine in HepaRG cells are not prominent in the literature, this model's proven utility in assessing the metabolism of other drugs makes it a highly suitable platform for future investigations into MET's biotransformation. merckmillipore.comtaylorandfrancis.comn-genetics.com

Zebrafish (Danio rerio) Models

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for toxicological and metabolic studies due to its genetic similarity to humans, rapid development, and optical transparency during embryonic stages. nih.govresearchgate.net It is increasingly used for the metabolic profiling of new psychoactive substances. nih.govresearchgate.net

Studies comparing the metabolism of tryptamine derivatives in zebrafish and human liver microsomes have shown both similarities and differences in the metabolites produced. For example, in the study of 5-Methoxy-N,N-diallyltryptamine (5-MeO-DALT), zebrafish generated 8 metabolites while HLM produced 11. nih.gov The primary Phase I pathways in zebrafish included aromatic hydroxylation and N-dealkylation, while Phase II metabolism involved sulfonation and glucuronidation. nih.gov This demonstrates the zebrafish's capacity for comprehensive metabolic processing of tryptamine compounds, making it a valuable whole-organism model for predicting human metabolism.

| Model | Compound | Metabolic Pathways Identified | Reference |

| Zebrafish | 5-Methoxy-N,N-diallyltryptamine (5-MeO-DALT) | Phase I: Aromatic hydroxylation, N-Dehydrogenation, N-Dealkylation. Phase II: Sulfonation and Glucuronidation following hydroxylation/demethylation. | nih.gov |

| Human Liver Microsomes | 5-Methoxy-N,N-diallyltryptamine (5-MeO-DALT) | Phase I: N-Oxidation, Aromatic hydroxylation, N-Dealkylation, O-demethylation. Phase II: Glucuronidation following hydroxylation/demethylation. | nih.gov |

Microbial Biotransformation Systems (e.g., C. elegans, Fungi)

Microbial systems, particularly fungi, have been investigated as models for predicting the metabolism of xenobiotics in mammals. The fungus Cunninghamella elegans is a well-established microbial model for studying the biotransformation of drugs and other compounds nih.govnih.gov. This is due to its ability to produce metabolites that are often identical to those formed in mammalian systems nih.gov. Studies on synthetic tryptamines have demonstrated the capability of C. elegans to perform a range of phase I metabolic reactions.

Research on the biotransformation of four synthetic tryptamines, including the structurally related 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET), by C. elegans revealed several key metabolic pathways. After a 72-hour incubation period, analysis using liquid chromatography-high resolution-tandem mass spectrometry (LC-HR-MS/MS) showed that C. elegans was capable of major biotransformation processes such as hydroxylation, N-oxide formation, carboxylation, deamination, and demethylation nih.gov. On average, this fungal model was able to produce 63% of the phase I metabolites that were previously identified in other in vitro and in vivo studies for these tryptamines nih.gov.

While direct studies on the biotransformation of N-methyl-N-ethyltryptamine (MET) by C. elegans or other specific fungi are not extensively documented in current scientific literature, the metabolic pathways observed for structurally similar tryptamines like 4-HO-MET in C. elegans can provide insights into the potential biotransformation of MET. The primary metabolic reactions would likely involve modifications to the indole ring and the N-alkyl substituents.

The nematode Caenorhabditis elegans is another model organism used in metabolic research, particularly for understanding the metabolism of tryptophan, a precursor to tryptamines nih.govnih.gov. C. elegans is known to metabolize tryptophan and other indole-containing compounds through various pathways nih.govnih.gov. Although specific studies on the biotransformation of MET by C. elegans are not available, its established role in metabolizing related compounds suggests it could potentially be a valuable model for studying the metabolic fate of synthetic tryptamines.

The table below summarizes the common biotransformation reactions observed in Cunninghamella elegans for tryptamines, which are likely applicable to N-methyl-N-ethyltryptamine.

| Biotransformation Reaction | Description | Potential Product from N-methyl-N-ethyltryptamine |

| Hydroxylation | Addition of a hydroxyl (-OH) group, typically on the indole ring. | Hydroxy-N-methyl-N-ethyltryptamine |

| N-Oxide Formation | Oxidation of the tertiary amine to form an N-oxide. | N-methyl-N-ethyltryptamine-N-oxide |

| Carboxylation | Introduction of a carboxylic acid (-COOH) group. | Indole-3-acetic acid analogue |

| Deamination | Removal of the amino group, often followed by oxidation. | Indole-3-acetaldehyde analogue |

| N-Demethylation | Removal of the methyl group from the tertiary amine. | N-ethyltryptamine |

| N-Deethylation | Removal of the ethyl group from the tertiary amine. | N-methyltryptamine |

Identification and Structural Elucidation of Metabolites (e.g., First- and Second-Generation Metabolites)

The identification and structural elucidation of metabolites are critical steps in understanding the biotransformation of a compound. For novel psychoactive substances like N-methyl-N-ethyltryptamine, this process typically involves a combination of advanced analytical techniques. The primary goal is to identify first-generation metabolites, which are the direct products of phase I metabolic reactions, and second-generation metabolites, which result from further metabolism of the first-generation products or through phase II conjugation reactions.

The most common analytical approach for metabolite identification is liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) and tandem mass spectrometry (MS/MS) nih.govnih.gov. This technique allows for the separation of metabolites from the parent compound and endogenous matrix components, followed by accurate mass measurement to determine the elemental composition of the metabolites. The fragmentation patterns obtained from MS/MS experiments provide crucial information for elucidating the chemical structure of the metabolites by comparing them to the fragmentation of the parent drug nih.gov.

While there is a lack of specific studies detailing the identified metabolites of N-methyl-N-ethyltryptamine from microbial biotransformation, the known metabolic pathways for other synthetic tryptamines can be used to predict the likely metabolites. First-generation metabolites are expected to arise from hydroxylation, N-dealkylation, and N-oxidation. Second-generation metabolites would then be formed by further modification of these initial products.

For instance, a study on the metabolism of α-methyltryptamine (α-MT) in human hepatocytes identified nine metabolites, with metabolic transformations including hydroxylation, O-sulfation, O-glucuronidation, N-glucuronidation, and N-acetylation nih.govmdpi.com. Although from a different biological system, these findings are consistent with the general metabolism of tryptamine analogues and suggest the types of conjugation reactions that could occur in microbial systems capable of phase II metabolism.

The following tables outline the predicted first- and second-generation metabolites of N-methyl-N-ethyltryptamine based on established metabolic pathways for similar tryptamine compounds.

Table of Predicted First-Generation Metabolites of N-methyl-N-ethyltryptamine

| Proposed Metabolite | Metabolic Reaction |

|---|---|

| Hydroxy-N-methyl-N-ethyltryptamine | Indole ring hydroxylation |

| N-ethyltryptamine | N-demethylation |

| N-methyltryptamine | N-deethylation |

| N-methyl-N-ethyltryptamine-N-oxide | N-oxidation |

Table of Predicted Second-Generation Metabolites of N-methyl-N-ethyltryptamine

| Proposed Metabolite | Metabolic Pathway |

|---|---|

| Hydroxy-N-ethyltryptamine | N-demethylation of Hydroxy-N-methyl-N-ethyltryptamine |

| Hydroxy-N-methyltryptamine | N-deethylation of Hydroxy-N-methyl-N-ethyltryptamine |

The definitive identification and structural confirmation of these proposed metabolites would require their isolation and characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy, although this is often challenged by the low concentrations at which metabolites are typically formed.

Analytical Methodologies for Detection and Characterization of Tryptamines

Advanced Chromatographic Techniques for Compound Separation

Chromatography is a foundational technique for separating complex mixtures. For tryptamine (B22526) analysis, its power lies in its ability to resolve structurally similar compounds, including isomers, before detection. proquest.comnist.gov The choice of chromatographic method often depends on the sample matrix, the concentration of the analyte, and its chemical properties, such as thermal stability. proquest.com

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely utilized technique for the analysis of seized drugs and is frequently applied to the identification of tryptamines. nist.govnih.gov The methodology involves vaporizing the sample and separating its components in a gaseous mobile phase as they pass through a capillary column. japsonline.com The separated components then enter a mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns.

While effective, GC-MS requires compounds to be thermally stable and volatile. proquest.com Some tryptamines, particularly those with hydroxyl groups like psilocin or phosphorylated compounds like psilocybin, can degrade at the high temperatures used in the GC inlet, potentially leading to misidentification. proquest.com For many synthetic tryptamines such as MET, however, GC-MS provides reliable results. japsonline.com To improve volatility and chromatographic performance, derivatization, such as converting analytes to their trimethylsilyl (B98337) (TMS) derivatives, can be employed. researchgate.net Research has demonstrated the development of rapid GC-MS methods, with run times of just over one minute, that can achieve sufficient separation for compounds with similar structures. nist.gov

Table 1: Example of GC-MS Method Parameters for Tryptamine Analysis This table is interactive. You can sort and filter the data.

| Parameter | Condition | Source |

|---|---|---|

| Instrumentation | Agilent 7890/5977B GC-MS | nist.gov |

| Column | Agilent J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) | nist.gov |

| Injection Volume | 1 µl | japsonline.com |

| Inlet Temperature | 280°C | japsonline.com |

| Mobile Phase | Helium (Flow rate: 0.8 ml/min) | japsonline.com |

| Temperature Program | Initial: 100°C, Ramp: 30°C/min to 310°C, Hold: 3 min | japsonline.com |

| MS Scan Range | m/z 35–400 | japsonline.com |

Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is a powerful tool for tryptamine analysis, particularly for novel psychoactive substances (NPS). creative-proteomics.com This technique offers high sensitivity and specificity, making it suitable for identifying metabolites in biological samples. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound, a critical step in identifying new tryptamine derivatives. creative-proteomics.com

The use of tandem mass spectrometry (MS/MS) further enhances structural confirmation by generating characteristic fragmentation patterns of a selected precursor ion. These fragmentation patterns serve as a structural fingerprint for the analyte. LC-HRMS/MS is particularly advantageous as it does not require the high temperatures of GC, thus preserving the integrity of thermally labile compounds. proquest.com This methodology is deemed highly suitable for monitoring the consumption of tryptamines by detecting their metabolites in urine. researchgate.net

Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offers significant improvements in speed and resolution over conventional HPLC. By using columns with smaller particle sizes (typically under 2 µm), UHPLC systems can perform separations much faster without sacrificing efficiency. nih.gov

A rapid and sensitive UHPLC-MS/MS quantitative method has been developed for the targeted screening of 16 different tryptamines and their metabolites in human hair. nih.gov This method demonstrates excellent performance, with low limits of detection (LOD) and quantification (LOQ), making it suitable for forensic applications where sample amounts may be minimal. nih.gov The technique's ability to simultaneously analyze multiple tryptamine-related metabolites in a single injection significantly improves throughput and screening efficiency. creative-proteomics.com

Table 2: UHPLC-MS/MS Method Parameters for Tryptamine Detection in Hair This table is interactive. You can sort and filter the data.

| Parameter | Condition | Source |

|---|---|---|

| Instrumentation | Waters ACQUITY UPLC® I-Class, Waters XEVO TQ-XS MS | researchgate.net |

| Column | Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 μm) | nih.gov |

| Mobile Phase A | 20 mmol/L ammonium (B1175870) acetate (B1210297), 5% acetonitrile (B52724), 0.1% formic acid in water | nih.gov |

| Mobile Phase B | Acetonitrile | nih.gov |

| Flow Rate | 0.3 mL/min (Gradient Elution) | nih.gov |

| Injection Volume | 5 µL | nih.gov |

| LOD Range | 0.1–20 pg/mg | nih.gov |

| LOQ Range | 3–50 pg/mg | nih.gov |

Preparative high-performance liquid chromatography (HPLC) is used to isolate and purify specific compounds from a mixture for subsequent analysis, such as structural elucidation by nuclear magnetic resonance (NMR) or mass spectrometry. lcms.cz When coupled with a diode-array detector (DAD), the system can monitor the separation at multiple wavelengths simultaneously, providing ultraviolet (UV) spectral data for the eluting compounds. proquest.com

This technique is non-destructive, a key advantage over GC-MS for heat-sensitive tryptamines. proquest.com The UV spectral data obtained from the DAD can aid in the initial identification of compounds and is particularly helpful in differentiating positional isomers, which can be challenging for some mass spectrometric techniques. proquest.com A study focused on the separation of 13 tryptamines utilized HPLC-DAD to collect retention and UV spectral data to aid in their detection and identification. proquest.com

Table 3: Example of HPLC-DAD Method Parameters for Tryptamine Separation This table is interactive. You can sort and filter the data.

| Parameter | Condition | Source |

|---|---|---|

| Column | Raptor® Biphenyl 5-μm (100 mm x 3 mm) | proquest.com |

| Column Temperature | 35ºC | proquest.com |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water | proquest.com |

| Mobile Phase B | 0.1% TFA in 2:1 acetonitrile to methanol | proquest.com |

| Flow Rate | 0.4 mL/min (Gradient Elution) | proquest.com |

| Detection | Diode-Array Detector (DAD) | proquest.com |

Mass Spectrometry Applications for Structural Confirmation

Mass spectrometry is an indispensable tool for the structural confirmation of tryptamines. It provides information about the molecular weight and elemental composition of a compound and, through fragmentation analysis, offers insights into its chemical structure. creative-proteomics.com

The creation of comprehensive spectral libraries is crucial for the rapid and confident identification of known and emerging psychoactive substances. sciex.com A high-resolution tandem mass spectrometry (MS/MS) spectral library contains fragmentation spectra for a large number of reference standards, acquired under standardized conditions. When an unknown sample is analyzed, its experimental MS/MS spectrum can be compared against the library entries for a match. sciex.com

These libraries are vital in forensic toxicology for the accurate identification of compounds in complex biological matrices. sciex.com The fragmentation patterns of tryptamines are highly dependent on their structure. For instance, studies using Direct Analysis in Real Time-High Resolution Mass Spectrometry (DART-HRMS) have shown that tryptamines can be classified into groups based on their fragmentation patterns and neutral losses. squarespace.com N-methyl-N-ethyltryptamine, for example, can be classified based on characteristic fragments that reveal information about the N-alkyl substituents. squarespace.com The availability of searchable databases, such as the Cayman Spectral Library which contains GC-MS data for thousands of forensic standards, significantly aids in the identification process. caymanchem.com

Collision-Induced Dissociation (CID) Studies

Collision-Induced Dissociation (CID) is a fundamental mass spectrometry technique used to induce the fragmentation of selected ions in the gas phase to elucidate their chemical structure. wikipedia.org In this process, precursor ions are accelerated and collided with neutral gas molecules, such as helium, nitrogen, or argon. wikipedia.org This collision converts some of the ion's kinetic energy into internal energy, causing fragmentation through bond breakage. wikipedia.org The resulting fragment ions are then analyzed to create a fragmentation pattern, or mass spectrum, which serves as a structural fingerprint for the compound. wikipedia.orgchemguide.co.uk

For tryptamines, CID studies typically focus on the fragmentation of the protonated molecular ion ([M+H]⁺). The fragmentation patterns are highly dependent on the structure of the tryptamine, particularly the substituents on the amino group and the indole (B1671886) ring. The primary fragmentation pathway for many tryptamines involves the cleavage of the Cα-Cβ bond of the ethylamine (B1201723) side chain, leading to the formation of a stable immonium ion. researchgate.net This α-cleavage is a dominant process for aliphatic amines. libretexts.org

In the case of N-methyl-N-ethyltryptamine (MET), the characteristic fragment is the immonium ion resulting from the loss of the indolyl-methyl group. The structure of MET, a tertiary amine, influences its fragmentation. researchgate.net The major fragmentation pathways observed in mass spectrometry for tryptamines and related compounds provide crucial information for their identification. researchgate.netnih.gov

Table 1: Characteristic CID Fragments of Tryptamines This table is illustrative and based on general fragmentation patterns for tryptamines. Specific m/z values for N-methyl-N-Ethyltryptamine require targeted analysis.

| Precursor Ion | Fragmentation Pathway | Major Fragment Ion (m/z) |

| [MET+H]⁺ | α-cleavage (loss of indolyl-methyl radical) | C₅H₁₂N⁺ (m/z 86) |

| [DMT+H]⁺ | α-cleavage (loss of indolyl-methyl radical) | C₄H₁₀N⁺ (m/z 72) |

| [DET+H]⁺ | α-cleavage (loss of indolyl-methyl radical) | C₆H₁₄N⁺ (m/z 100) |

Sample Preparation Techniques for Tryptamine Extraction

Effective sample preparation is a critical step in the analytical process, designed to isolate the target analytes from complex matrices, eliminate interferences, and concentrate the sample to improve detection limits. nih.gov For tryptamines, which are often analyzed in biological fluids like blood and urine, robust extraction techniques are essential for achieving accurate and reliable results. nih.gov

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used sample preparation technique that separates components of a mixture based on their physical and chemical properties. nih.gov The process involves a solid stationary phase (sorbent) and a liquid mobile phase (the sample and solvents). nih.gov The basic steps of SPE are:

Conditioning: The sorbent is treated with a solvent to activate it for sample interaction. youtube.com

Loading: The sample is passed through the sorbent, and the analytes of interest are retained on the surface. youtube.com

Washing: Interfering substances are removed by washing the sorbent with a specific solvent that does not elute the target analytes. youtube.com

Elution: The retained analytes are recovered from the sorbent using an elution solvent. youtube.com

For the extraction of tryptamines from biological samples, reversed-phase sorbents like C18 or polymeric sorbents are commonly employed. mdpi.com Micro-solid phase extraction (μ-SPE) is a miniaturized version of SPE that uses smaller amounts of sorbent and sample, making it suitable for limited sample volumes. researchgate.net This technique has been successfully applied to the analysis of various illicit drugs in oral fluids and urine. researchgate.net

Table 2: Example SPE Protocol for Tryptamine Extraction This table represents a general protocol and may require optimization for specific applications.

| SPE Step | Solvent/Solution | Purpose |

| Conditioning | Methanol followed by Water/Buffer | Solvates the sorbent and equilibrates it to the sample's pH. |

| Loading | Sample (e.g., urine, plasma) | Adsorption of tryptamines onto the sorbent. |

| Washing | Water/Buffer, followed by a weak organic solvent | Removal of salts, polar interferences, and other matrix components. |

| Elution | Methanol or Acetonitrile, often with a modifier (e.g., ammonia) | Desorption of the purified tryptamines from the sorbent. |

Electromembrane Extraction

Electromembrane Extraction (EME) is a miniaturized sample preparation technique that utilizes an electrical field to drive charged analytes from an aqueous sample, through a supported liquid membrane (SLM), and into an aqueous acceptor solution. researchgate.net This method is particularly effective for the extraction of ionic compounds from complex biological fluids. nih.govblogspot.com

The EME setup consists of a sample compartment and an acceptor compartment separated by a porous hollow fiber membrane whose walls are impregnated with an organic solvent (the SLM). blogspot.com Electrodes are placed in both the sample and acceptor solutions, and the application of a voltage across the SLM facilitates the migration of charged analytes. blogspot.com EME offers several advantages, including high selectivity, efficient sample clean-up, and rapid extraction times, often in the range of 1-5 minutes. researchgate.netnih.gov The technique has been successfully used to extract various basic drugs from samples such as plasma, urine, and whole blood. blogspot.comnih.gov The efficiency of EME can be influenced by factors like the composition of the SLM, the applied voltage, and the pH of the sample and acceptor solutions. researchgate.net

Immunochemical Assay Development for Tryptamine Detection (e.g., ELISA)

Immunochemical assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are screening techniques that use antibodies to detect the presence of specific substances. toxicology.abbott These assays are based on the principle of competitive binding, where the target drug in a sample competes with a labeled drug for a limited number of antibody binding sites. toxicology.abbott

The development of an ELISA for tryptamines requires the production of antibodies that can recognize the tryptamine structure. This is achieved by immunizing animals with a conjugate of a hapten (a modified tryptamine structure) and a carrier protein like bovine serum albumin (BSA). nih.gov The resulting polyclonal or monoclonal antibodies can then be used to construct an ELISA kit. nih.gov

While specific immunoassays for many designer tryptamines are not commercially available, research has shown that antibodies can be developed with high sensitivity. nih.govnih.gov For instance, ELISAs have been developed with limits of detection in the low ng/mL range for certain tryptamines. nih.gov However, a significant challenge is cross-reactivity, where the antibody may bind to structurally similar compounds. oup.com While this can be advantageous for screening for a whole class of compounds, it necessitates confirmatory analysis by a more specific method like GC-MS or LC-MS. nih.gov

Pharmacodynamics in Preclinical Animal Models

Behavioral Assays Reflecting Tryptamine (B22526) Activity

The head-twitch response (HTR) is a rapid, side-to-side rotational head movement observed in rodents, particularly mice and rats, following the administration of serotonin (B10506) 5-HT2A receptor agonists. wikipedia.org This behavioral response is widely accepted as a reliable preclinical model for predicting the hallucinogenic potential of a substance in humans. wikipedia.org The induction of HTR is strongly correlated with the activation of the 5-HT2A receptor, a key target for classic psychedelic compounds. wikipedia.org

N-methyl-N-ethyltryptamine has been shown to produce the head-twitch response in animals, which is indicative of its activity as a serotonin 5-HT2A receptor partial agonist. While specific dose-response studies detailing the ED50 (the dose that produces a half-maximal response) for MET-induced HTR are not extensively documented in publicly available literature, the presence of this response confirms its interaction with the 5-HT2A receptor system in a manner consistent with other known psychedelic tryptamines.

Studies with other tryptamines, such as N,N-dimethyltryptamine (DMT), have demonstrated a clear dose-dependent induction of the HTR, which can be blocked by 5-HT2A antagonists, further solidifying the predictive validity of this behavioral assay. wikipedia.org The general methodology for this assay involves administering the test compound to rodents and subsequently counting the number of head twitches over a specified period. researchgate.net

Table 1: General Findings on Tryptamine-Induced Head-Twitch Response (HTR)

| Compound Class | Key Receptor | Behavioral Outcome | Significance |

| Tryptamines (general) | 5-HT2A | Induction of Head-Twitch Response (HTR) | Predictive of hallucinogenic potential |

| N-methyl-N-ethyltryptamine (MET) | 5-HT2A (partial agonist) | Produces HTR | Indicates psychedelic-like activity |

Assessment of Locomotor Activity Changes

The administration of psychedelic tryptamines can produce varied effects on spontaneous locomotor activity in rodents, with outcomes often depending on the specific compound, the dose administered, and the novelty of the test environment. Both increases and decreases in locomotor activity have been reported for different tryptamines. researchgate.net

For N-methyl-N-ethyltryptamine, specific and detailed studies quantifying its dose-dependent effects on locomotor activity are not extensively present in the available scientific literature. However, studies on structurally related tryptamines provide a framework for potential effects. For instance, some tryptamines have been shown to inhibit locomotor activity. researchgate.net Conversely, other studies with compounds like N,N-dimethyltryptamine (DMT) have reported a behavioral syndrome that can include hyperactivity.

The assessment of locomotor activity is typically conducted in an open-field arena, where parameters such as distance traveled, speed, and time spent in different zones of the arena are recorded and analyzed.

Table 2: Reported Locomotor Effects of Various Tryptamines

| Compound | Animal Model | Effect on Locomotor Activity |

| Alpha-methyltryptamine (AMT) | Mice | Inhibition researchgate.net |

| 5-methoxy-alpha-methyltryptamine (5-MeO-AMT) | Mice | Inhibition researchgate.net |

| 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT) | Mice | Inhibition researchgate.net |

| N-methyl-N-ethyltryptamine (MET) | Rodents | Specific data not available in cited sources |

Evaluation of Thermoregulatory Effects (e.g., Body Temperature Modulation)

Psychedelic compounds can influence the thermoregulatory system, leading to changes in core body temperature. These effects are often complex and can be influenced by the ambient temperature. For example, the well-studied compound 3,4-methylenedioxymethamphetamine (MDMA) can induce hyperthermia at normal or warm ambient temperatures and hypothermia in cooler environments in rats. nih.govnih.gov

Specific research detailing the thermoregulatory effects of N-methyl-N-ethyltryptamine in preclinical models is limited in the available literature. However, studies with other tryptamines suggest that alterations in body temperature are a potential physiological effect. The mechanisms underlying these changes can involve interactions with various serotonin receptors that play a role in central thermoregulatory control.

Thermoregulatory studies in rodents typically involve measuring core body temperature, often using implantable telemetry devices, following the administration of the compound at different ambient temperatures. This allows for a detailed characterization of the substance's effect on the body's ability to maintain thermal homeostasis.

Table 3: Summary of Potential Thermoregulatory Effects of Psychoactive Compounds

| Compound Class | Potential Thermoregulatory Effect | Influencing Factors |

| Psychoactive Tryptamines | Hyperthermia or Hypothermia | Dose, Ambient Temperature, Specific Compound |

| N-methyl-N-ethyltryptamine (MET) | Specific data not available in cited sources | - |

Conclusion and Future Directions in N Methyl N Ethyltryptamine Research

Summary of Key Academic Findings

Academic research has established a foundational pharmacological profile for N-methyl-N-Ethyltryptamine. The primary mechanism of action is understood to be its interaction with the serotonin (B10506) receptor system.

Receptor Interaction: In vitro studies and assessments of structurally related compounds indicate that MET functions as a partial agonist at the serotonin 5-HT2A and 5-HT2C receptors. wikipedia.org Its activity at 5-HT1A and 5-HT2B receptors is considered very weak. wikipedia.org The psychedelic effects attributed to tryptamines are primarily mediated through 5-HT2A receptor agonism. psychonautwiki.org

Serotonergic Activity: Beyond direct receptor binding, MET also acts as a serotonin releasing agent, although it is less potent in this capacity compared to other substances. wikipedia.org

In Vivo Correlates: In animal models, MET has been shown to produce the head-twitch response, a behavioral assay considered a reliable proxy for psychedelic-like effects in humans and linked to 5-HT2A receptor activation. wikipedia.org

Structure-Activity Relationship (SAR): As an asymmetrically substituted tryptamine (B22526), MET's structure is a key point of interest. Its N-ethyl-N-methyl configuration places it between the dimethyl (DMT) and diethyl (DET) analogues, providing a basis for understanding how incremental changes to the N-alkyl substituents influence pharmacological activity. wikipedia.orgbiomolther.orgnih.gov Studies on related tryptamines show that variations in these N,N-dialkyl groups can significantly alter binding profiles, not only at serotonin receptors but also at other targets like adrenergic, dopaminergic, and histaminergic receptors. nih.govnih.gov

The following table summarizes the primary molecular targets of MET and related tryptamines based on available academic literature.

| Compound | Primary Target(s) | Known Activity |

| N-methyl-N-Ethyltryptamine (MET) | 5-HT2A, 5-HT2C | Partial Agonist wikipedia.org |

| N,N-Dimethyltryptamine (DMT) | 5-HT2A, 5-HT1A, 5-HT2C | Agonist psilosybiini.infowikipedia.org |

| 4-Hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) | 5-HT2A, 5-HT1A, 5-HT2C | Agonist / Binding Agent ncats.io |

| N-Ethyltryptamine (NET) | 5-HT2A | Full Agonist |

Identified Gaps in Current Research Knowledge

Despite foundational findings, the scientific literature on MET is characterized by significant voids. There is a notable scarcity of comprehensive, dedicated studies on the compound itself, with much of the current understanding extrapolated from research on its analogues.

Human Pharmacology and Toxicology: There is a profound lack of information regarding the human pharmacology, pharmacokinetics, and toxicology of MET. psychonautwiki.org The metabolic fate of the compound in humans has not been formally studied.

Metabolic Pathways: The specific metabolic pathways of MET are largely uncharacterized. While research on analogous compounds like N-ethyl-N-propyltryptamine (EPT) suggests that N-dealkylation and hydroxylation are probable routes, dedicated in vitro and in vivo metabolism studies for MET are absent. nih.govnih.gov The specific cytochrome P450 (CYP) enzymes responsible for its breakdown, a critical factor for predicting drug-drug interactions, remain unknown. tandfonline.comuantwerpen.be

Comprehensive Pharmacodynamics: A complete receptor binding profile of MET across a wide array of central nervous system targets has not been published. While its affinity for 5-HT2A is established as its primary mechanism, its interactions with a broader range of serotonin receptor subtypes, as well as dopamine (B1211576), adrenergic, and other neurotransmitter systems, have not been systematically evaluated. nih.govacs.org

Behavioral Pharmacology: In vivo research has been largely limited to the head-twitch response model. wikipedia.org A more thorough characterization using a wider range of animal behavioral paradigms to assess its effects on cognition, mood, and abuse liability is needed.

Recommendations for Future Preclinical and Mechanistic Studies

To address the identified knowledge gaps, a structured approach to future research is necessary. The following preclinical and mechanistic studies are recommended to build a comprehensive scientific understanding of N-methyl-N-Ethyltryptamine.

In Vitro Metabolism and Enzyme Phenotyping:

Incubate MET with pooled human liver microsomes (HLM) and S9 fractions to identify major phase I and phase II metabolites. nih.govresearchgate.net

Utilize a panel of recombinant human CYP enzymes to determine which specific isoforms (e.g., CYP2D6, CYP3A4, CYP1A2) are responsible for its metabolism. tandfonline.comuantwerpen.be This is crucial for understanding potential genetic variabilities in metabolism and drug interaction risks.

Comprehensive Receptor Profiling:

Conduct extensive radioligand binding assays to determine the affinity (Ki) of MET at all major serotonin receptor subtypes (5-HT1-7).

Expand this screening to include a broad panel of other CNS targets, such as dopamine, norepinephrine (B1679862), histamine (B1213489), and opioid receptors, as well as monoamine transporters (SERT, DAT, NET). psilosybiini.inforesearchgate.net